(2S)-3-phenyl-2-(thiophene-2-carbonylamino)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-3-phenyl-2-[(thiophen-2-yl)formamido]propanoic acid is an organic compound that features a phenyl group, a thiophene ring, and a formamido group attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-phenyl-2-[(thiophen-2-yl)formamido]propanoic acid typically involves the following steps:
Formation of the Thiophene Ring: Thiophene derivatives can be synthesized through various methods, including the interaction between elemental sulfur and sodium tert-butoxide, which enables a single-step protocol for the synthesis of thiophene derivatives from 1,3-diynes.
Attachment of the Formamido Group: The formamido group can be introduced through the reaction of a suitable amine with formic acid or its derivatives.
Coupling with the Propanoic Acid Backbone: The final step involves coupling the thiophene and formamido groups with a propanoic acid backbone, which can be achieved through standard peptide coupling reactions using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of (2S)-3-phenyl-2-[(thiophen-2-yl)formamido]propanoic acid may involve large-scale synthesis using automated peptide synthesizers and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2S)-3-phenyl-2-[(thiophen-2-yl)formamido]propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The formamido group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions with reagents such as bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Bromine, nitric acid
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Brominated or nitrated phenyl derivatives
Scientific Research Applications
(2S)-3-phenyl-2-[(thiophen-2-yl)formamido]propanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (2S)-3-phenyl-2-[(thiophen-2-yl)formamido]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses.
Comparison with Similar Compounds
Similar Compounds
- (2S)-3-phenyl-2-[(thiophen-2-yl)amino]propanoic acid
- (2S)-3-phenyl-2-[(thiophen-2-yl)carbamoyl]propanoic acid
- (2S)-3-phenyl-2-[(thiophen-2-yl)acetyl]propanoic acid
Uniqueness
(2S)-3-phenyl-2-[(thiophen-2-yl)formamido]propanoic acid is unique due to the presence of the formamido group, which can impart distinct chemical and biological properties compared to its analogs
Properties
Molecular Formula |
C14H13NO3S |
---|---|
Molecular Weight |
275.32 g/mol |
IUPAC Name |
(2S)-3-phenyl-2-(thiophene-2-carbonylamino)propanoic acid |
InChI |
InChI=1S/C14H13NO3S/c16-13(12-7-4-8-19-12)15-11(14(17)18)9-10-5-2-1-3-6-10/h1-8,11H,9H2,(H,15,16)(H,17,18)/t11-/m0/s1 |
InChI Key |
VSMYIRFIBDUAEA-NSHDSACASA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)C2=CC=CS2 |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C2=CC=CS2 |
solubility |
>41.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.